[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate
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Overview
Description
[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate is a versatile chemical compound with a complex structure that allows for diverse applications. This compound is used in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate involves specific reaction conditions and routes. One common method includes the reaction of methyl arenes with active methylene compounds in the presence of lactic acid at elevated temperatures . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include lactic acid, hydrogen peroxide, and sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used in the synthesis of novel organic molecules and the investigation of their properties.
Biology: The compound is used in biochemical studies to understand various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an oxidizing agent, capturing free radicals and quenching singlet oxygen . This makes it an effective catalyst in various chemical reactions, including the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones .
Comparison with Similar Compounds
[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate can be compared with other similar compounds, such as:
4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl: Known for its use as a free radical and oxidation catalyst.
2,2,6,6-Tetramethylpiperidine 1-Oxyl: Commonly used in organic synthesis for oxidation reactions.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications and reactions.
Properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-8-13(2)18(14(3)9-12)17(21)11-23-19(22)16-6-4-15(10-20)5-7-16/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJUBTJCZZEQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)COC(=O)C2=CC=C(C=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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